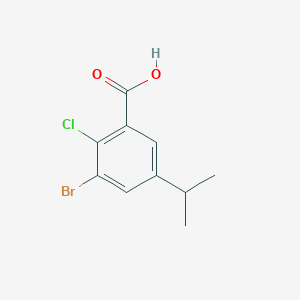
1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene is a compound with the CAS Number: 2379321-24-9 . It has a molecular weight of 253.5 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 253.5 .Scientific Research Applications
BClEF has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of pharmaceuticals, and the study of biochemical and physiological processes. BClEF has also been used as a reagent in the synthesis of other halogenated aromatic compounds, such as 1-chloro-2-ethoxy-3-fluorobenzene and 1-bromo-2-ethoxy-3-fluorobenzene.
Mechanism of Action
Target of Action
It’s known that halogenated benzenes often participate in reactions at the benzylic position .
Mode of Action
1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene, being a polyhalo substituted benzene, can undergo various reactions. For instance, it can participate in Suzuki coupling , a type of cross-coupling reaction, with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the palladium-catalyzed cross-coupling between organoboron compounds and organic halides .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction leads to the formation of biphenyls, which are precursors for synthesizing 6-substituted phenanthridines .
Result of Action
The result of the action of this compound is the formation of biphenyls via the Suzuki-Miyaura coupling reaction . These biphenyls can further be used to synthesize 6-substituted phenanthridines .
Advantages and Limitations for Lab Experiments
BClEF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. BClEF is also a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, BClEF is a highly toxic compound, and it should be handled with extreme caution.
Future Directions
The use of BClEF in scientific research is likely to continue to expand. In particular, BClEF may be used in the development of new pharmaceuticals, agrochemicals, and materials. Additionally, BClEF may be used to study the mechanism of action of drugs and other molecules, as well as to study biochemical and physiological processes. Finally, BClEF may be used to synthesize other halogenated aromatic compounds, such as 1-chloro-2-ethoxy-3-fluorobenzene and 1-bromo-2-ethoxy-3-fluorobenzene.
Synthesis Methods
BClEF can be synthesized through a variety of methods, including nucleophilic substitution, Friedel-Crafts alkylation, and direct halogenation. The most common method of synthesis is the direct halogenation of benzene, which involves the reaction of benzene with bromine and chlorine in the presence of an ethoxy group. The reaction proceeds in a two-step process, with the first step involving the formation of a bromo-chloro-ethoxy-benzene intermediate, and the second step involving the formation of BClEF.
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-chloro-2-ethoxy-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFUGVNYLHBHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














